molecular formula C14H24ClNO6S B13614509 Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13614509
M. Wt: 369.9 g/mol
InChI Key: RFBIRMMJWHKOHM-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a chlorosulfonyl functional group, and a spirocyclic framework that includes both oxygen and nitrogen atoms. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the chlorosulfonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, sulfonic acids, and carboxylic acids. These products can be further utilized in different applications, depending on their functional groups and properties.

Scientific Research Applications

Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function. The spirocyclic structure provides stability and specificity to these interactions, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its combination of a spirocyclic structure with both oxygen and nitrogen atoms and the presence of a reactive chlorosulfonyl group. This combination provides a versatile platform for chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C14H24ClNO6S

Molecular Weight

369.9 g/mol

IUPAC Name

tert-butyl 2-(chlorosulfonylmethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24ClNO6S/c1-13(2,3)22-12(17)16-6-4-14(5-7-16)10-20-8-11(21-14)9-23(15,18)19/h11H,4-10H2,1-3H3

InChI Key

RFBIRMMJWHKOHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CS(=O)(=O)Cl

Origin of Product

United States

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